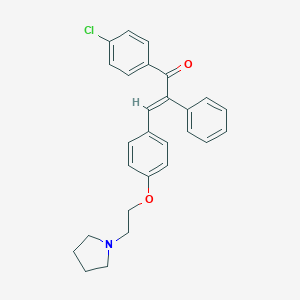
1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one, also known as ABP or 4-Br-APB, is a chemical compound that belongs to the class of phenylpropenamines. It is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes. ABP has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience, pharmacology, and drug discovery.
作用機序
1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one acts as a positive allosteric modulator of mGluR5, which means that it enhances the receptor's response to glutamate, the endogenous ligand of mGluR5. 1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one binds to a specific site on the receptor that is distinct from the glutamate-binding site and induces a conformational change that increases the affinity and efficacy of glutamate. This results in the activation of downstream signaling pathways that regulate neuronal excitability, synaptic transmission, and plasticity.
Biochemical and Physiological Effects:
1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one has been shown to produce various biochemical and physiological effects in vitro and in vivo. It enhances the release of neurotransmitters such as dopamine, glutamate, and GABA in the brain, which can affect behavior, cognition, and mood. 1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one also increases the expression of neurotrophic factors such as BDNF and promotes the survival and growth of neurons. However, the precise mechanisms underlying these effects are still not fully understood.
実験室実験の利点と制限
1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one has several advantages as a research tool, including its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify, which makes it accessible to many researchers. However, 1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one has some limitations as well, such as its potential toxicity and off-target effects. It is important to use appropriate controls and experimental designs to minimize these confounding factors.
将来の方向性
There are several future directions for research on 1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one and mGluR5. One area of interest is the development of more selective and potent modulators of mGluR5 that can be used as therapeutic agents for neurological and psychiatric disorders. Another direction is the investigation of the role of mGluR5 in the pathophysiology of various diseases and the identification of novel targets for drug discovery. Additionally, the use of 1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one and other mGluR5 modulators in combination with other drugs or therapies may provide new insights into the treatment of complex disorders such as addiction and depression.
合成法
1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one can be synthesized through a multi-step process starting from 4-bromoacetophenone and 2-nitroaniline. The first step involves the reduction of 2-nitroaniline to 2-aminophenylamine, which is then coupled with 4-bromoacetophenone under basic conditions to yield 1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one. The final product can be purified using various techniques such as column chromatography, recrystallization, and HPLC.
科学的研究の応用
1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one has been widely used as a research tool to investigate the function and pharmacology of mGluR5. It has been shown to modulate the activity of mGluR5 in various brain regions, including the striatum, hippocampus, and cortex. 1-(2-Aminophenyl)-3-(4-bromophenyl)-2-propen-1-one has been used to study the role of mGluR5 in synaptic plasticity, learning and memory, drug addiction, and neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C15H12BrNO |
|---|---|
分子量 |
302.16 g/mol |
IUPAC名 |
(E)-1-(2-aminophenyl)-3-(4-bromophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12BrNO/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10H,17H2/b10-7+ |
InChIキー |
NMOXITNREZLEOS-JXMROGBWSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)Br)N |
SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Br)N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel](/img/structure/B231217.png)







![3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol](/img/structure/B231240.png)